Monascorubrin

Vue d'ensemble

Description

La monascorubrine est un pigment orange produit par le champignon Monascus, en particulier Monascus purpureus et Monascus ruber. Elle appartient à la classe des composés azaphilones, connus pour leurs couleurs vibrantes et leurs activités biologiques. La monascorubrine est largement utilisée comme colorant alimentaire naturel et a été étudiée pour ses bienfaits potentiels pour la santé, notamment ses propriétés antimicrobiennes et antioxydantes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La monascorubrine est généralement produite par fermentation d'espèces de Monascus. Le processus de production implique la culture du champignon sur un substrat approprié, comme le riz ou d'autres céréales, dans des conditions contrôlées. Le processus de fermentation peut être optimisé en ajustant des paramètres tels que la température, le pH et l'aération pour améliorer la production de pigment .

Méthodes de production industrielle : La production industrielle de monascorubrine implique une fermentation à grande échelle utilisant des bioréacteurs. Le processus commence par l'inoculation de l'espèce Monascus dans un milieu riche en nutriments. La fermentation est effectuée dans des conditions spécifiques pour maximiser le rendement en pigment. Après la fermentation, les pigments sont extraits à l'aide de solvants comme l'éthanol et purifiés par des techniques telles que la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : La monascorubrine subit diverses réactions chimiques, notamment :

Oxydation : La monascorubrine peut être oxydée pour former différents dérivés, qui peuvent présenter des couleurs et des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier la structure de la monascorubrine, modifiant potentiellement sa couleur et ses propriétés.

Substitution : La monascorubrine peut réagir avec des acides aminés pour former des pigments hydrosolubles comme la monascorubramine.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions avec les acides aminés se produisent généralement dans des conditions légèrement acides ou neutres.

Principaux produits formés :

Monascorubramine : Formée par la réaction de la monascorubrine avec des acides aminés.

Rubropunctamine : Un autre dérivé formé par des réactions similaires.

4. Applications de la recherche scientifique

La monascorubrine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme colorant naturel dans divers procédés chimiques et comme indicateur de pH en raison de ses propriétés de changement de couleur.

Biologie : Étudiée pour ses propriétés antimicrobiennes contre divers agents pathogènes, y compris les bactéries et les champignons.

Médecine : Investigée pour ses activités antioxydantes et anticancéreuses potentielles. Elle s'est avérée prometteuse pour inhiber la croissance des cellules cancéreuses et réduire le stress oxydatif.

Industrie : Largement utilisée comme colorant alimentaire naturel dans des produits comme le fromage, le yogourt et les boissons.

5. Mécanisme d'action

La monascorubrine exerce ses effets par plusieurs mécanismes :

Activité antimicrobienne : Elle perturbe la membrane cellulaire des micro-organismes, conduisant à la lyse et à la mort cellulaire.

Activité antioxydante : La monascorubrine piège les radicaux libres, réduisant le stress oxydatif et empêchant les dommages cellulaires.

Activité anticancéreuse : Elle inhibe la prolifération des cellules cancéreuses en induisant l'apoptose (mort cellulaire programmée) et en interférant avec la progression du cycle cellulaire.

Applications De Recherche Scientifique

Food Industry Applications

Natural Colorant

Monascorubrin is primarily recognized for its role as a natural food colorant. It has been used for over a thousand years in Asian cuisine, particularly in fermented products like red yeast rice. Its stability under various conditions (light, heat, and pH) makes it an attractive alternative to synthetic dyes .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is beneficial in food preservation, as it can help extend shelf life and maintain food quality by preventing oxidative degradation .

Encapsulation Techniques

Recent studies have demonstrated the effectiveness of encapsulating this compound using liposome membranes. This method enhances its stability against environmental factors such as temperature and light, which is crucial for its application in food products . However, the direct application of these encapsulated pigments in food products remains underexplored.

Pharmaceutical Applications

Antimicrobial Activity

this compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing natural antimicrobial agents . The compound's ability to penetrate biological barriers suggests potential applications in treating infections .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, such as MKN-28 (gastric cancer) and MCF-7 (breast cancer), indicating its potential as a therapeutic agent in oncology . The compound's mechanism involves damaging the integrity of cancer cells, thereby promoting cell death.

Biotechnological Applications

Biosynthetic Pathway Exploration

Understanding the biosynthetic pathways of this compound is crucial for enhancing its production through fermentation techniques. Recent research has begun to elucidate these pathways, paving the way for biotechnological advancements that could optimize yield and purity .

Biopreservation

The antimicrobial properties of this compound also position it as a candidate for biopreservation in food systems. Its natural origin and effectiveness against spoilage organisms make it an appealing alternative to chemical preservatives .

Case Study 1: Antimicrobial Efficacy

A study conducted using the Kirby-Bauer diffusion method demonstrated that extracts containing this compound effectively inhibited Staphylococcus aureus growth, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a study assessing the cytotoxic effects of this compound on human breast carcinoma cells (MCF-7), significant reductions in cell viability were observed at specific concentrations of the compound, indicating its potential use in cancer therapy .

Mécanisme D'action

Monascorubrin exerts its effects through several mechanisms:

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.

Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.

Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis (programmed cell death) and interfering with cell cycle progression.

Comparaison Avec Des Composés Similaires

La monascorubrine fait partie d'un groupe de pigments produits par des espèces de Monascus, notamment :

Monascine : Un pigment jaune aux propriétés antimicrobiennes et antioxydantes similaires.

Rubropunctatine : Un autre pigment orange aux activités biologiques comparables.

Rubropunctamine : Un pigment rouge formé à partir de rubropunctatine par des réactions avec des acides aminés

Unicité : La monascorubrine est unique en raison de sa couleur spécifique et de la gamme d'activités biologiques qu'elle présente. Sa capacité à former des dérivés hydrosolubles comme la monascorubramine la rend particulièrement précieuse dans diverses applications .

Activité Biologique

Monascorubrin is a polyketide pigment primarily produced by the fungus Monascus purpureus, known for its vibrant red color and significant biological activities. This article explores its biosynthesis, antimicrobial properties, potential health benefits, and toxicological concerns.

Biosynthesis of this compound

This compound is synthesized through a polyketide pathway, which has been elucidated in various fungal species. Recent studies have identified the gene clusters responsible for its biosynthesis in Penicillium marneffei, a closely related fungus. This discovery indicates that the production of this compound can be linked to specific genetic markers and enzymatic pathways, allowing for potential biotechnological applications in producing this pigment without the associated mycotoxins found in Monascus species .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens. Research indicates that it shows effective inhibition against:

- Bacteria : Notably, Bacillus subtilis and Staphylococcus aureus.

- Yeasts : Such as Candida pseudotropicalis.

- Filamentous fungi : Including several strains of Aspergillus and Penicillium species .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Specific Pathogens | Activity Level |

|---|---|---|

| Bacteria | Bacillus subtilis | High |

| Staphylococcus aureus | Moderate | |

| Yeasts | Candida pseudotropicalis | High |

| Filamentous Fungi | Various Aspergillus species | Moderate to High |

Health Benefits and Applications

This compound has been studied for its potential health benefits beyond its antimicrobial properties. Some findings include:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, which may contribute to reducing oxidative stress in cells.

- Immunosuppressive Effects : In certain studies, it has shown potential as an immunosuppressive agent, which could have implications for autoimmune diseases .

- Food Industry Applications : As a natural colorant, this compound is used in various food products, especially in Asian cuisines, due to its vibrant hue and safety compared to synthetic dyes .

Toxicological Concerns

Despite its beneficial properties, there are significant concerns regarding the co-production of mycotoxins such as citrinin during the fermentation process of this compound. Citrinin is nephrotoxic and poses health risks if consumed in large quantities. Regulatory bodies have set limits on citrinin levels in food products containing Monascus pigments to ensure consumer safety .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Martínková et al. (1995) reported that extracts from Monascus purpureus containing this compound demonstrated potent antibacterial effects against various pathogens.

- A study published in Food Chemistry indicated that this compound not only inhibited bacterial growth but also showed promising antioxidant activity, suggesting its dual role as both a preservative and a colorant in food products .

- Research on the immunosuppressive properties of this compound revealed its potential application in therapeutic settings for managing inflammatory conditions .

Propriétés

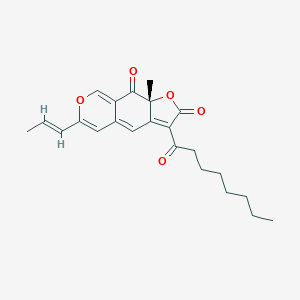

IUPAC Name |

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPVSGPTPPURBD-HAOIVFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037235 | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13283-90-4 | |

| Record name | Monascorubrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCORUBRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.